molecular formula C15H20N2O3 B2835420 N1-cyclopentyl-N2-(2-methoxybenzyl)oxalamide CAS No. 941998-32-9

N1-cyclopentyl-N2-(2-methoxybenzyl)oxalamide

Cat. No.: B2835420
CAS No.: 941998-32-9
M. Wt: 276.336
InChI Key: GESHBNQQFNSORZ-UHFFFAOYSA-N
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Description

N1-cyclopentyl-N2-(2-methoxybenzyl)oxalamide is an organic compound with the molecular formula C15H20N2O3 It is known for its unique chemical structure, which includes a cyclopentyl group and a methoxybenzyl group attached to an oxalamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopentyl-N2-(2-methoxybenzyl)oxalamide typically involves the reaction of cyclopentylamine with 2-methoxybenzyl chloride in the presence of a base, followed by the addition of oxalyl chloride. The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Base: Triethylamine or pyridine

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N1-cyclopentyl-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N1-cyclopentyl-N2-(2-methoxybenzyl)oxalamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N1-cyclopentyl-N2-(2-methoxybenzyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-cyclopentyl-N2-(thiazol-2-yl)oxalamide
  • N1-cyclopentyl-N2-(4-methoxyphenyl)oxalamide
  • N1-cyclopentyl-N2-(2-chlorobenzyl)oxalamide

Uniqueness

N1-cyclopentyl-N2-(2-methoxybenzyl)oxalamide is unique due to its specific combination of a cyclopentyl group and a methoxybenzyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

N1-cyclopentyl-N2-(2-methoxybenzyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopentyl group linked to a methoxybenzyl moiety through an oxalamide functional group. This configuration enhances its chemical stability and biological activity, making it a subject of interest for various therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes:

  • Receptor Interaction : The compound has been shown to act as an antagonist at certain adrenergic and serotonin receptors, which are crucial in regulating mood and vascular tone. By binding to these receptors, it may modulate their activity, potentially leading to therapeutic effects in conditions such as anxiety and hypertension.
  • Enzymatic Inhibition : Research suggests that the compound may also inhibit enzymes involved in inflammatory pathways, contributing to its potential anti-inflammatory properties.

Antidepressant and Anxiolytic Effects

Studies have indicated that this compound could exhibit antidepressant-like effects through its action on serotonin receptors. This is particularly relevant for mood disorders where serotonin modulation is a therapeutic target.

Antihypertensive Properties

The compound’s interaction with adrenergic receptors suggests potential antihypertensive effects. By modulating vascular tone through these receptors, it may help manage blood pressure levels effectively.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful. The following table outlines key differences:

Compound NameStructural FeaturesBiological Activity
This compoundCyclopentyl + Methoxybenzyl + OxalamideAntidepressant, Antihypertensive
N1-cyclopentyl-N2-(2-methoxyphenethyl)oxalamideCyclopentyl + Methoxyphenethyl + OxalamideAntidepressant, Antihypertensive
N1-cyclopentyl-N2-(2-(3-methoxyphenyl)ethyl)oxalamideCyclopentyl + 3-Methoxyphenethyl + OxalamidePotentially similar but less studied

Case Studies and Research Findings

Recent studies have focused on the biological activity of oxalamide derivatives, including this compound. Notable findings include:

  • Cytotoxicity Assays : Various assays have demonstrated the compound's selective cytotoxicity against tumor cells, indicating potential applications in cancer therapy .
  • Inflammatory Response Modulation : Research has shown that this compound can significantly reduce markers of inflammation in experimental models, supporting its potential use as an anti-inflammatory agent .

Properties

IUPAC Name

N'-cyclopentyl-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-20-13-9-5-2-6-11(13)10-16-14(18)15(19)17-12-7-3-4-8-12/h2,5-6,9,12H,3-4,7-8,10H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESHBNQQFNSORZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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